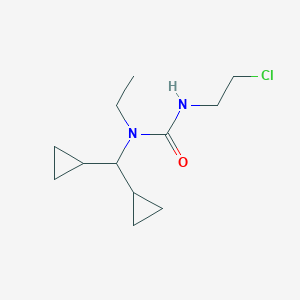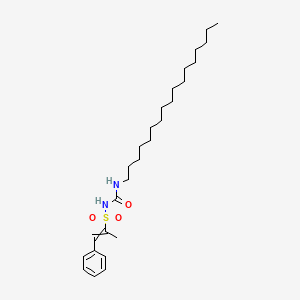
N-(Acetylpropylidene)aminoguanidine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetylpropylidene)aminoguanidine acetate is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetylpropylidene)aminoguanidine acetate typically involves the reaction of aminoguanidine with acetylpropylidene under controlled conditions. The process often requires the use of solvents and catalysts to facilitate the reaction and achieve high yields. Common solvents used in the synthesis include ethanol and methanol, while catalysts such as sulfuric acid or hydrochloric acid may be employed to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure efficient production. The use of advanced equipment and automation can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Acetylpropylidene)aminoguanidine acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-(Acetylpropylidene)aminoguanidine acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes to produce novel compounds and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and as an inhibitor of specific enzymes.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Acetylpropylidene)aminoguanidine acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the formation of advanced glycation end products (AGEs) and advanced oxidation protein products (AOPP), which are associated with various pathological conditions . By inhibiting these processes, the compound can reduce oxidative stress and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(Acetylpropylidene)aminoguanidine acetate can be compared with other similar compounds, such as aminoguanidine and its derivatives. These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific chemical structure, which allows it to participate in a broader range of reactions and exhibit distinct properties.
List of Similar Compounds
Aminoguanidine: Known for its role as an inhibitor of diamine oxidase and nitric oxide synthase.
Pimagedine: An investigational drug for the treatment of diabetic nephropathy.
Hydrazinecarboximidamide: Another derivative with potential biological activity.
Properties
CAS No. |
54978-19-7 |
|---|---|
Molecular Formula |
C8H16N4O3 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
acetic acid;2-[(E)-4-oxopentylideneamino]guanidine |
InChI |
InChI=1S/C6H12N4O.C2H4O2/c1-5(11)3-2-4-9-10-6(7)8;1-2(3)4/h4H,2-3H2,1H3,(H4,7,8,10);1H3,(H,3,4)/b9-4+; |
InChI Key |
FUPKXZDABJJREO-JOKMOOFLSA-N |
Isomeric SMILES |
CC(=O)CC/C=N/N=C(N)N.CC(=O)O |
Canonical SMILES |
CC(=O)CCC=NN=C(N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


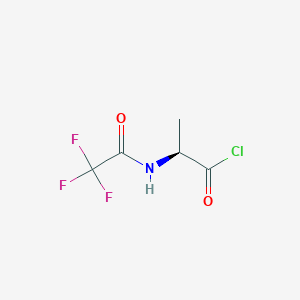
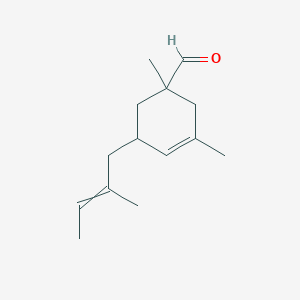

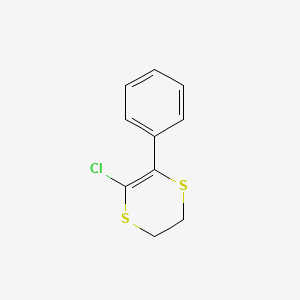
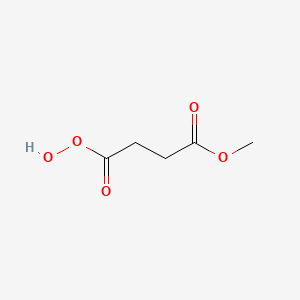
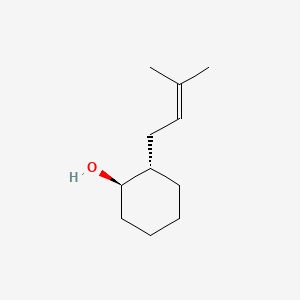

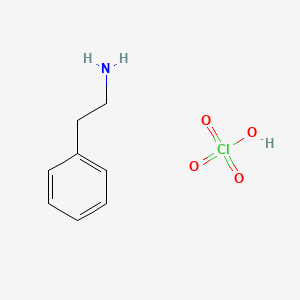
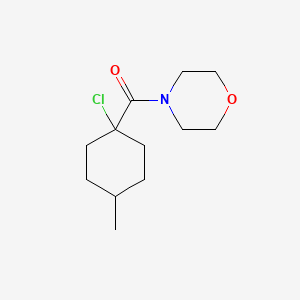
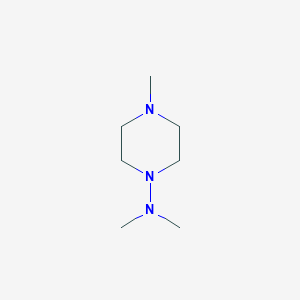
methanethione](/img/structure/B14637979.png)
